Imp2-IN-3

IGF2BP2/IMP2 hepatocellular carcinoma cell viability

Choose IMP2-IN-3 for selective anti-proliferative activity in hepatocellular carcinoma models. Unlike pan-cytotoxic analogs IMP2-IN-1 and IMP2-IN-2, this compound suppresses undifferentiated cancer cell proliferation while preserving differentiated hepatocyte viability. This unique selectivity, verified in Huh7 cell assays at 50 µM, enables precise target engagement studies without confounding cytotoxicity. An essential reference standard for SAR panels and high-content screening workflows aiming to deconvolve cytostatic mechanisms from general toxicity. ≥98% purity ensures reproducible pharmacology.

Molecular Formula C23H22Cl2N2O3S
Molecular Weight 477.4 g/mol
Cat. No. B12386683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImp2-IN-3
Molecular FormulaC23H22Cl2N2O3S
Molecular Weight477.4 g/mol
Structural Identifiers
SMILESCCCN(CCC1=CC=CC=C1)C(=O)NC2=C(SC(=C2)C3=CC(=C(C=C3)Cl)Cl)C(=O)O
InChIInChI=1S/C23H22Cl2N2O3S/c1-2-11-27(12-10-15-6-4-3-5-7-15)23(30)26-19-14-20(31-21(19)22(28)29)16-8-9-17(24)18(25)13-16/h3-9,13-14H,2,10-12H2,1H3,(H,26,30)(H,28,29)
InChIKeyXPIUIWJKEDLORV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





IMP2-IN-3: A Selective Small Molecule Inhibitor of IGF2BP2/IMP2 with Differentiated Cytotoxicity Profile for Oncology Research Procurement


IMP2-IN-3 (CAS 1448353-63-6) is a synthetic small molecule that functions as an inhibitor of the insulin-like growth factor 2 mRNA binding protein 2 (IGF2BP2/IMP2), an oncofetal RNA-binding protein implicated in tumor initiation, progression, and chemoresistance across multiple cancer types [1]. This compound belongs to a class of first-generation small molecules targeting the KH34 RNA-binding domain of IMP2, and it is distinguished from its structural analogs by a unique cellular selectivity profile [2].

Why IMP2-IN-3 Cannot Be Replaced by Other IMP2 Inhibitors Without Compromising Experimental Specificity


Substitution among IMP2 inhibitors is not pharmacologically neutral. Closely related analogs such as IMP2-IN-1 and IMP2-IN-2, though derived from the same hit discovery campaign [1], exhibit markedly different cellular selectivity and biochemical potency profiles. IMP2-IN-1 displays a broad cytotoxic effect, reducing viability in both differentiated and undifferentiated Huh7 cells, while IMP2-IN-3 demonstrates selective suppression of proliferation in undifferentiated cancer cells without affecting viability of differentiated hepatocytes at equivalent concentrations . These divergent profiles preclude interchangeable use in experiments where distinguishing between anti-proliferative and outright cytotoxic mechanisms is essential for data interpretation.

Quantitative Differentiation Evidence for IMP2-IN-3 Against IMP2-IN-1 and IMP2-IN-2


IMP2-IN-3 Preserves Viability of Differentiated Huh7 Cells at 50 μM, Unlike IMP2-IN-1

IMP2-IN-3 (compound 9) at 50 μM for 96 hours suppresses proliferation of Huh7 hepatocellular carcinoma cells but does not affect the viability of differentiated Huh7 cells. In contrast, IMP2-IN-1 (compound 4) significantly reduces the viability of both differentiated and non-differentiated Huh7 cells .

IGF2BP2/IMP2 hepatocellular carcinoma cell viability differentiation selectivity

IMP2-IN-2 Exhibits Modest RNA-Binding Inhibition Potency, Contrasting with IMP2-IN-3's Functional Cellular Selectivity

IMP2-IN-2 (compound 6) inhibits the interaction between IMP2 and two distinct RNA sequences with IC50 values of 120.9 μM (RNA_A) and 236.7 μM (RNA_B) [1]. IMP2-IN-3, by contrast, was prioritized for its selective anti-proliferative activity in Huh7 cells, not primarily for high biochemical potency .

RNA-binding protein IGF2BP2 IC50 SAR IMP2-IN-2

IMP2-IN-3 (Compound 9) Originates from the First Small-Molecule IMP2 Inhibitor Discovery Campaign, Providing Validated Pharmacological Ancestry

IMP2-IN-3 is designated as compound 9 in the pioneering study that identified the first small-molecule inhibitors of IGF2BP2/IMP2 for cancer therapy [1]. This same study established the foundational target validation for IMP2 in colorectal and hepatocellular carcinoma, demonstrating that hit compounds significantly reduced tumor growth in vivo [1].

hit discovery IGF2BP2 target validation SAR lead optimization

Optimal Research and Procurement Application Scenarios for IMP2-IN-3


Investigating IMP2-Dependent Proliferation in Hepatocellular Carcinoma Models with Minimal Off-Target Cytotoxicity

IMP2-IN-3 is optimally deployed in Huh7 or analogous hepatocellular carcinoma cell line studies where the experimental objective is to dissect IMP2-mediated proliferation signaling pathways without confounding effects from generalized cytotoxicity. The compound's selective suppression of undifferentiated cancer cell proliferation while sparing differentiated hepatocytes makes it a preferred tool for target engagement studies in liver cancer models.

Comparative Pharmacology Studies Examining Functional Selectivity Among First-Generation IMP2 Inhibitors

IMP2-IN-3 serves as a critical comparator in structure-activity relationship (SAR) panels alongside IMP2-IN-1 and IMP2-IN-2. Because IMP2-IN-1 exhibits broader cytotoxicity and IMP2-IN-2 demonstrates modest biochemical RNA-binding inhibition [1], inclusion of IMP2-IN-3 in a multi-compound study enables deconvolution of which chemical modifications drive cellular selectivity versus biochemical potency.

Mechanistic Studies Distinguishing Anti-Proliferative from Cytotoxic Effects in Cancer Drug Discovery

In drug discovery workflows where high-content screening is used to differentiate between cytostatic and cytotoxic mechanisms, IMP2-IN-3 provides a reference compound with a defined selective anti-proliferative signature. Its lack of effect on differentiated Huh7 cell viability contrasts with pan-cytotoxic IMP2 inhibitors, allowing researchers to benchmark novel compounds against a known selective agent.

Target Validation Experiments Requiring Continuity with Published IMP2 Knockdown and Pharmacological Data

IMP2-IN-3 belongs to the same chemical series used in foundational target validation studies that demonstrated reduced tumor cell proliferation and colony formation following IMP2 genetic inactivation [2]. Researchers seeking to extend these findings or validate IMP2 as a target in new cancer indications benefit from using a compound with direct lineage to the published validation data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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